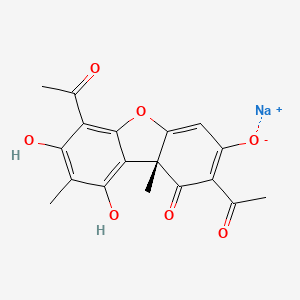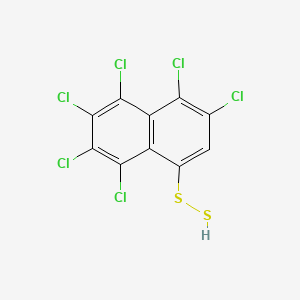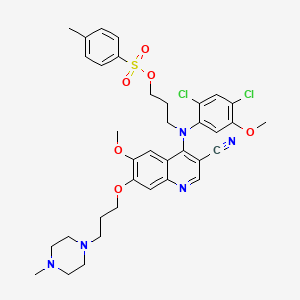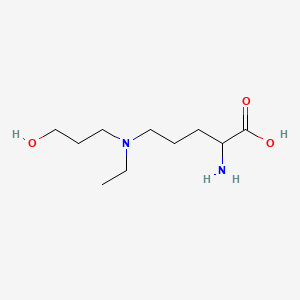
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid is a synthetic organic compound with the molecular formula C10H22N2O3 and a molecular weight of 218.3 g/mol This compound is characterized by the presence of an amino group, a hydroxypropyl group, and an ethyl group attached to a pentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-aminopentanoic acid and 3-hydroxypropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or water) and a catalyst (e.g., a base like sodium hydroxide).
Reaction Steps: The 5-aminopentanoic acid is first reacted with 3-hydroxypropylamine to form an intermediate. This intermediate is then further reacted with ethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.
化学反応の分析
Types of Reactions
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield 2-Amino-5-(ethyl(3-oxopropyl)amino)pentanoic Acid, while reduction of the amino groups may produce 2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentane.
科学的研究の応用
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Aminopentanoic Acid: A simpler analog with a similar backbone but lacking the ethyl and hydroxypropyl groups.
2-Amino-3-methyl-pentanoic Acid: Another analog with a different substitution pattern on the pentanoic acid backbone.
2-Amino-2-ethyl-pentanoic Acid: A compound with an ethyl group at a different position on the pentanoic acid backbone.
Uniqueness
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid is unique due to the presence of both an ethyl and a hydroxypropyl group, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with molecular targets and enable the compound to participate in a wider range of chemical reactions compared to its simpler analogs.
特性
分子式 |
C10H22N2O3 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
2-amino-5-[ethyl(3-hydroxypropyl)amino]pentanoic acid |
InChI |
InChI=1S/C10H22N2O3/c1-2-12(7-4-8-13)6-3-5-9(11)10(14)15/h9,13H,2-8,11H2,1H3,(H,14,15) |
InChIキー |
IQKRCKIFRUCPEA-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCC(C(=O)O)N)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
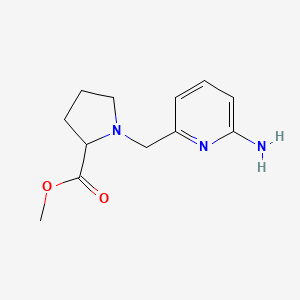
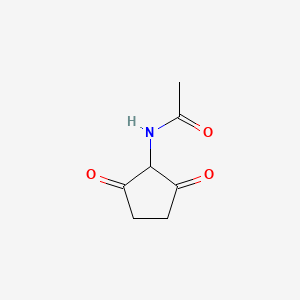



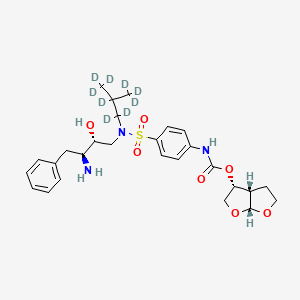
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

